molecular formula C15H15BrN2O3S B4744194 N-(3-bromophenyl)-3-(dimethylsulfamoyl)benzamide

N-(3-bromophenyl)-3-(dimethylsulfamoyl)benzamide

Cat. No.: B4744194
M. Wt: 383.3 g/mol
InChI Key: NMMKXGVVESOVAB-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3-(dimethylsulfamoyl)benzamide is an organic compound that features a bromophenyl group and a dimethylsulfamoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3-(dimethylsulfamoyl)benzamide typically involves the following steps:

    Sulfamoylation: The dimethylsulfamoyl group can be introduced via a reaction with dimethylsulfamoyl chloride in the presence of a base like triethylamine.

    Amidation: The final step involves the formation of the benzamide core, which can be achieved by reacting the bromophenyl and dimethylsulfamoyl intermediates with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-3-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form a phenol derivative.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be used in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 3-(dimethylsulfamoyl)-4-hydroxybenzamide.

    Reduction: Formation of N-(3-phenyl)-3-(dimethylsulfamoyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-bromophenyl)-3-(dimethylsulfamoyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-(dimethylsulfamoyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromophenyl and dimethylsulfamoyl groups can interact with the active site of the target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3-(dimethylsulfamoyl)benzamide
  • N-(3-chlorophenyl)-3-(dimethylsulfamoyl)benzamide
  • N-(3-bromophenyl)-3-(methylsulfamoyl)benzamide

Uniqueness

N-(3-bromophenyl)-3-(dimethylsulfamoyl)benzamide is unique due to the specific positioning of the bromine atom and the dimethylsulfamoyl group, which can influence its reactivity and interaction with molecular targets. This unique structure can result in distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(3-bromophenyl)-3-(dimethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c1-18(2)22(20,21)14-8-3-5-11(9-14)15(19)17-13-7-4-6-12(16)10-13/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMKXGVVESOVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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